

# Application Notes and Protocols: In Vivo Dissolution of (R)-MRT199665

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## Compound of Interest

Compound Name: (R)-MRT199665

Cat. No.: B15605392

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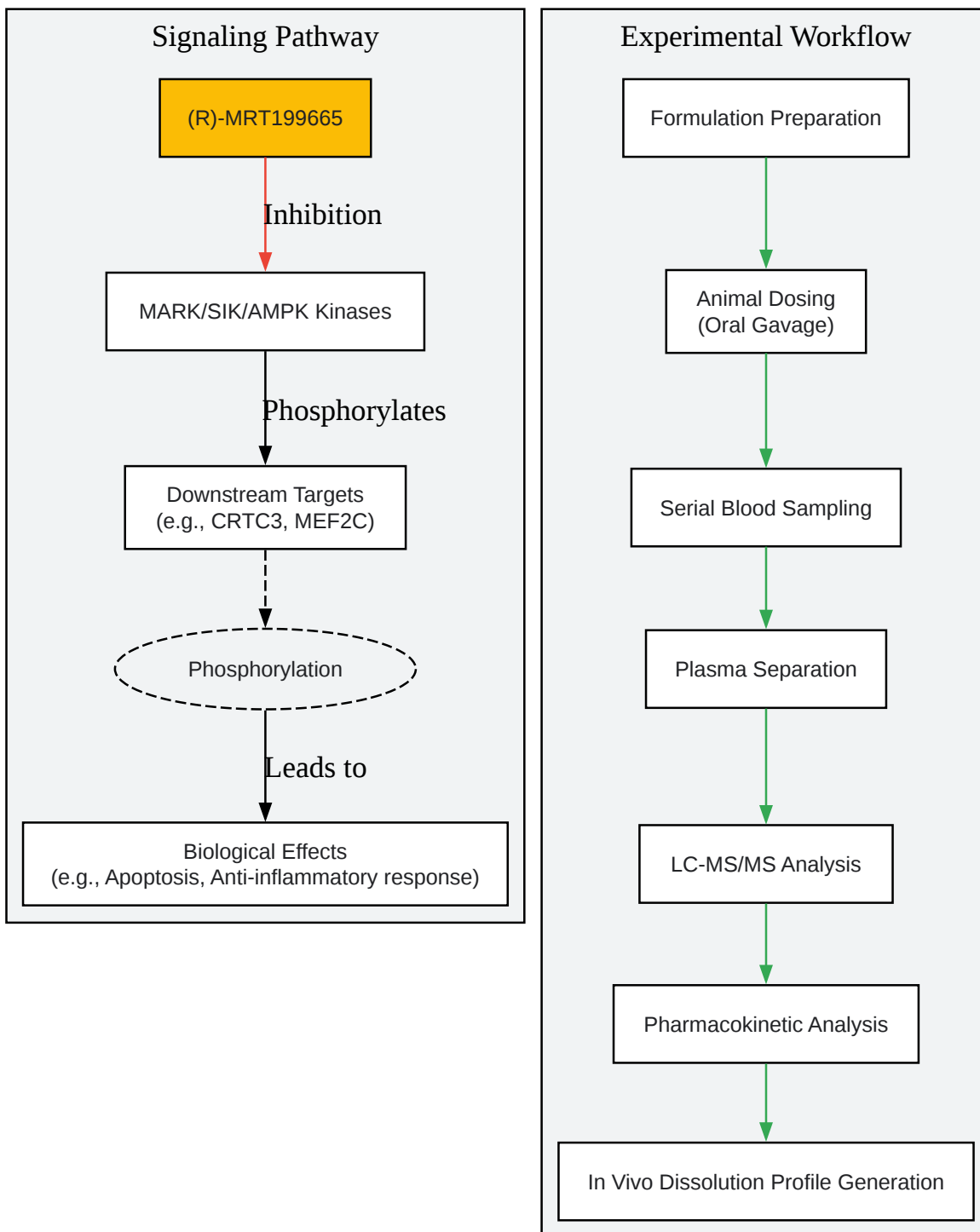
## Introduction

**(R)-MRT199665** is the R-isomer of MRT199665, a potent and selective inhibitor of Microtubule Affinity Regulating Kinase (MARK), Salt-Inducible Kinase (SIK), and AMP-Activated Protein Kinase (AMPK).[1][2] Its therapeutic potential is being explored in oncology, particularly for acute myeloid leukemia (AML), and in inflammatory diseases due to its role in modulating key signaling pathways. As with many kinase inhibitors, **(R)-MRT199665** is a poorly soluble compound, which presents a significant challenge for oral drug delivery and achieving adequate bioavailability.[3] Understanding the in vivo dissolution and absorption characteristics of **(R)-MRT199665** is therefore critical for its preclinical and clinical development.

This document provides a detailed protocol for conducting an in vivo dissolution study of **(R)-MRT199665** in a rodent model. The protocol is designed to assess the rate and extent of drug release and absorption following oral administration, providing crucial data to inform formulation development and predict clinical performance.

## Signaling Pathway and Experimental Workflow

The signaling pathway affected by **(R)-MRT199665** and the experimental workflow for the in vivo dissolution study are outlined below.



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Signaling pathway of **(R)-MRT199665** and the in vivo dissolution experimental workflow.

## Physicochemical and Biopharmaceutical Properties (Assumed)

Due to the limited publicly available data for **(R)-MRT199665**, the following properties are assumed based on typical characteristics of poorly soluble kinase inhibitors. These should be experimentally verified.

Property	Assumed Value/Classification	Justification
Molecular Weight	~470 g/mol	Based on the chemical structure of similar kinase inhibitors.
pKa	~4-5 (weak base)	Many kinase inhibitors contain basic nitrogen atoms, leading to pH-dependent solubility.
LogP	> 3	High lipophilicity is common for kinase inhibitors and contributes to poor aqueous solubility.
BCS Classification	Class II or IV	Low solubility is confirmed by the need for a solubilizing formulation. Permeability is likely to be moderate to high (Class II), but low permeability (Class IV) cannot be ruled out without experimental data.[4]
Aqueous Solubility	< 0.1 mg/mL	Consistent with the need for a specialized formulation for in vivo studies.[3]

## Experimental Protocol

This protocol outlines a single-dose pharmacokinetic study in rats to determine the in vivo dissolution profile of **(R)-MRT199665**.

## Materials and Reagents

- **(R)-MRT199665** (purity >98%)
- Dimethyl sulfoxide (DMSO), analytical grade
- Polyethylene glycol 300 (PEG300), analytical grade
- Tween-80, analytical grade
- Saline (0.9% NaCl), sterile
- Water, HPLC grade
- Acetonitrile, HPLC grade
- Formic acid, LC-MS grade
- Internal Standard (IS): A structurally similar compound not present in the study samples (e.g., another kinase inhibitor).

## Animal Model

- Species: Sprague-Dawley rats
- Sex: Male
- Weight: 250-300 g
- Acclimation: At least 5 days prior to the study with free access to standard chow and water.
- Fasting: Animals should be fasted overnight (approximately 12 hours) before dosing, with free access to water.

## Formulation Preparation

A solution formulation for oral administration should be prepared as follows, based on commercially available information for MRT199665.[1]

Component	Percentage
DMSO	10%
PEG300	40%
Tween-80	5%
Saline	45%
Total	100%

### Preparation Steps:

- Weigh the required amount of **(R)-MRT199665**.
- Dissolve the compound in DMSO to create a stock solution.
- In a separate container, mix the required volumes of PEG300 and Tween-80.
- Add the **(R)-MRT199665**/DMSO stock solution to the PEG300/Tween-80 mixture and vortex until clear.
- Add the saline solution dropwise while continuously mixing to form a clear solution.
- The final concentration should be adjusted to achieve the desired dose in a volume of 5-10 mL/kg.

## Study Design and Dosing

- Dose: A single oral dose of 10 mg/kg will be administered. This dose is a starting point and may need to be adjusted based on preliminary toxicity and efficacy data.
- Administration: Administer the formulation via oral gavage using a suitable gavage needle.

- Group Size: n = 5-6 animals per time point for terminal studies, or n=6 for serial sampling.

## Blood Sampling

Blood samples (approximately 0.25 mL) will be collected from the tail vein or another appropriate site at the following time points post-dosing:

Time Point (hours)
0 (pre-dose)
0.25
0.5
1
2
4
6
8
12
24

### Sample Handling:

- Collect blood into tubes containing an appropriate anticoagulant (e.g., K2-EDTA).
- Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
- Transfer the plasma to clean, labeled tubes and store at -80°C until analysis.

## Bioanalytical Method: LC-MS/MS

A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method should be developed and validated for the quantification of **(R)-MRT199665** in rat plasma.<sup>[5][6][7]</sup>

**Sample Preparation (Protein Precipitation):**

- Thaw plasma samples on ice.
- To 50  $\mu$ L of plasma, add 150  $\mu$ L of ice-cold acetonitrile containing the internal standard.
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 13,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean 96-well plate or autosampler vials for analysis.

**LC-MS/MS Parameters (Suggested Starting Conditions):**

Parameter	Suggested Condition
LC Column	C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 $\mu$ m)
Mobile Phase A	Water with 0.1% formic acid
Mobile Phase B	Acetonitrile with 0.1% formic acid
Gradient	A suitable gradient from 5% to 95% B over 3-5 minutes.
Flow Rate	0.4 mL/min
Injection Volume	5 $\mu$ L
Ionization Mode	Electrospray Ionization (ESI) in positive mode.
MS/MS Transitions	To be determined by direct infusion of (R)-MRT199665 and the internal standard. Monitor at least two transitions per analyte for confirmation.

**Method Validation:**

The method should be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, recovery, and stability.

## Data Presentation and Analysis

### Quantitative Data Summary

The following tables should be used to summarize the quantitative data obtained from the study.

Table 1: Pharmacokinetic Parameters of **(R)-MRT199665** in Rats (n=6)

Parameter	Mean $\pm$ SD
C <sub>max</sub> (ng/mL)	
T <sub>max</sub> (h)	
AUC <sub>0-t</sub> (ngh/mL)	
AUC <sub>0-inf</sub> (ngh/mL)	
t <sub>1/2</sub> (h)	
CL/F (mL/h/kg)	
V <sub>d</sub> /F (L/kg)	

Table 2: Plasma Concentration-Time Profile of **(R)-MRT199665** (n=6)

Time (h)	Mean Concentration (ng/mL) $\pm$ SD
0	BQL
0.25	
0.5	
1	
2	
4	
6	
8	
12	
24	

BQL: Below Quantifiable Limit

## In Vivo Dissolution Profile Generation

The cumulative amount of drug absorbed over time can be estimated from the plasma concentration data using deconvolution methods, such as the Wagner-Nelson or Loo-Riegelman methods. This will provide an in vivo dissolution profile.

## Conclusion

This application note provides a comprehensive protocol for evaluating the in vivo dissolution of the poorly soluble kinase inhibitor, **(R)-MRT199665**. The successful execution of this study will yield critical pharmacokinetic data to guide formulation optimization and support the continued development of this promising therapeutic candidate. It is essential to experimentally determine the assumed physicochemical properties to further refine this protocol and ensure the generation of high-quality, relevant data.

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